4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(3-methylpiperidin-1-yl)pyrimidine
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Overview
Description
4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-(3-METHYLPIPERIDINO)PYRIMIDINE is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-(3-METHYLPIPERIDINO)PYRIMIDINE typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolyl or piperidino groups.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions are common, especially for introducing or modifying substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, it may serve as a probe or ligand in studying enzyme interactions or receptor binding due to its potential bioactivity.
Medicine
The compound could be investigated for its pharmacological properties, such as anti-inflammatory, antiviral, or anticancer activities, given the bioactivity of similar pyrimidine derivatives.
Industry
In the industrial sector, it might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-(3-METHYLPIPERIDINO)PYRIMIDINE would depend on its specific biological target. Typically, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidine
- 6-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-2-(3-methylpiperidino)pyrimidine
Uniqueness
The uniqueness of 4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-(3-METHYLPIPERIDINO)PYRIMIDINE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys is recommended.
Properties
Molecular Formula |
C17H23F2N5 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)-2-(3-methylpiperidin-1-yl)pyrimidine |
InChI |
InChI=1S/C17H23F2N5/c1-4-24-12(3)13(9-20-24)14-8-15(16(18)19)22-17(21-14)23-7-5-6-11(2)10-23/h8-9,11,16H,4-7,10H2,1-3H3 |
InChI Key |
BOJBIYRYDJCXON-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC(=NC(=N2)N3CCCC(C3)C)C(F)F)C |
Origin of Product |
United States |
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